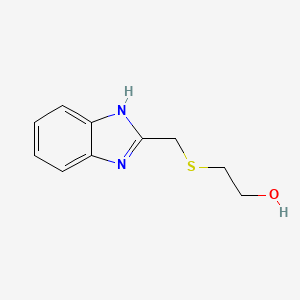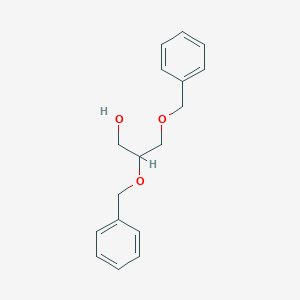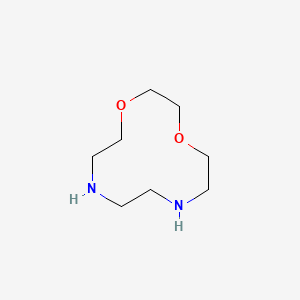
1,4-Dioxa-7,10-diazacyclododecane
描述
1,4-Dioxa-7,10-diazacyclododecane: is a macrocyclic compound that belongs to the family of diaza crown ethers. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The compound’s structure consists of a twelve-membered ring containing two oxygen atoms and two nitrogen atoms, which provide multiple coordination sites for metal ions.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dioxa-7,10-diazacyclododecane can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of diethanolamine with ethylene glycol dichloride under basic conditions to form the macrocyclic ring. The reaction typically requires a solvent such as tetrahydrofuran and a base like sodium hydroxide. The reaction mixture is heated under reflux to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1,4-Dioxa-7,10-diazacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as copper, cobalt, and manganese. These complexes are often used in catalysis and material science.
Substitution Reactions:
Common Reagents and Conditions:
Complexation: Metal salts (e.g., copper(II) sulfate, cobalt(II) chloride) in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Metal Complexes: Coordination compounds with various metal ions.
Substituted Derivatives: Compounds with functional groups introduced at the nitrogen atoms.
科学研究应用
Chemistry: 1,4-Dioxa-7,10-diazacyclododecane is widely used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of catalysts and coordination polymers.
Biology and Medicine: The compound’s metal complexes have potential applications in medical imaging and drug delivery. For example, complexes with gadolinium ions are explored as contrast agents for magnetic resonance imaging (MRI).
Industry: In the industrial sector, this compound is used in the development of advanced materials, including metal-organic frameworks and polymers with specific properties.
作用机制
The mechanism by which 1,4-Dioxa-7,10-diazacyclododecane exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the ring provide multiple coordination sites, allowing the compound to form stable chelates with metal ions. These chelates can then participate in various chemical reactions, including catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
相似化合物的比较
1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with four nitrogen atoms, known for its strong complexation with metal ions.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A larger macrocyclic compound with additional oxygen atoms, used in similar applications.
Uniqueness: 1,4-Dioxa-7,10-diazacyclododecane is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms, which provide a balance of coordination sites for metal ions. This makes it particularly effective in forming stable complexes and participating in a wide range of chemical reactions.
属性
IUPAC Name |
1,4-dioxa-7,10-diazacyclododecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-2-10-4-6-12-8-7-11-5-3-9-1/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTSRPKYKAQUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOCCOCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209114 | |
| Record name | 1,4-Dioxa-7,10-diazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60350-13-2 | |
| Record name | 1,4-Dioxa-7,10-diazacyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60350-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxa-7,10-diazacyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060350132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxa-7,10-diazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxa-7,10-diazacyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


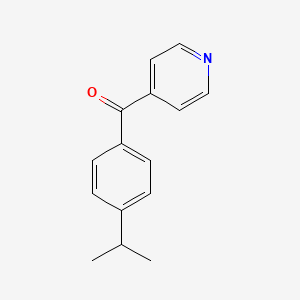
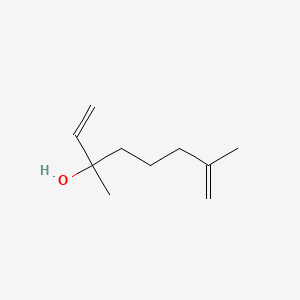
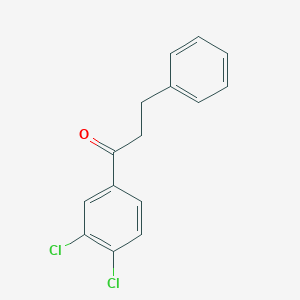
![Oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B3054357.png)
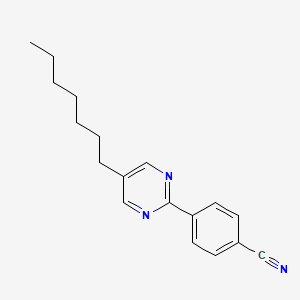
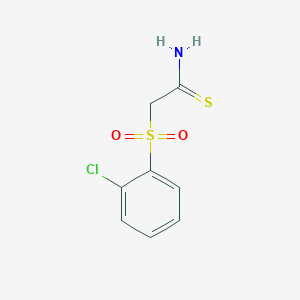
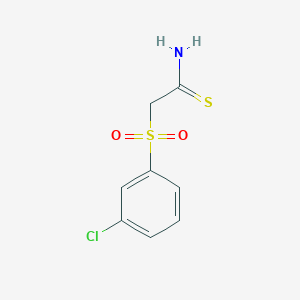
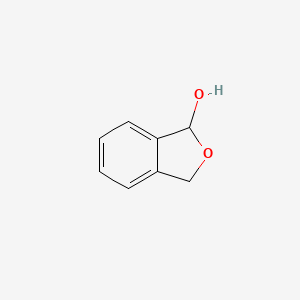
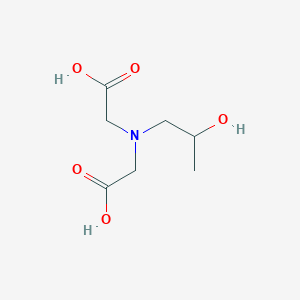
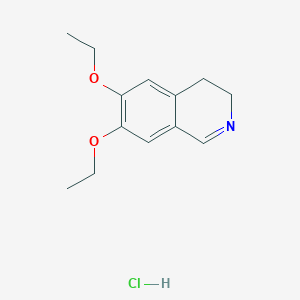
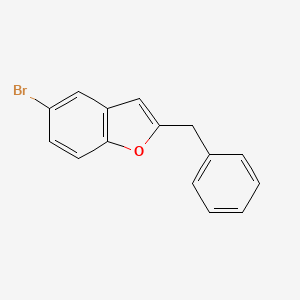
![1H-Benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B3054370.png)
